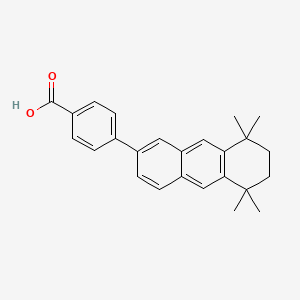

4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid

描述

属性

CAS 编号 |

107430-51-3 |

|---|---|

分子式 |

C25H26O2 |

分子量 |

358.5 g/mol |

IUPAC 名称 |

4-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)benzoic acid |

InChI |

InChI=1S/C25H26O2/c1-24(2)11-12-25(3,4)22-15-20-13-18(9-10-19(20)14-21(22)24)16-5-7-17(8-6-16)23(26)27/h5-10,13-15H,11-12H2,1-4H3,(H,26,27) |

InChI 键 |

KBUHKLGVLUHYJL-UHFFFAOYSA-N |

SMILES |

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |

规范 SMILES |

CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |

其他CAS编号 |

107430-51-3 |

同义词 |

4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid 4-TTAB CD 367 CD-367 SR 3961 SR-3961 SR3961 |

产品来源 |

United States |

准备方法

Bradsher-Type Cyclodehydration

Bradsher cyclodehydration is a classical approach for constructing anthracene frameworks. For this compound, the method involves cyclizing 2-arylmethylbenzaldehyde derivatives (e.g., 85a ) using Lewis acids like BF₃·OEt₂.

Procedure :

- Substrate Preparation : 2-(Arylmethyl)benzaldehyde precursors are synthesized via Friedel-Crafts alkylation of benzaldehyde derivatives.

- Cyclization : BF₃·OEt₂ catalyzes intramolecular cyclodehydration at 80–100°C for 6–12 hours, yielding the anthracene core.

- Oxidation : The intermediate is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the central ring.

- Carboxylation : A benzoic acid group is introduced via Suzuki coupling or direct carboxylation under basic conditions.

Yield : 75–93% for the cyclization step.

Example :

$$

\text{2-(Arylmethyl)benzaldehyde} \xrightarrow{\text{BF₃·OEt₂, 80°C}} \text{Anthracene intermediate} \xrightarrow{\text{DDQ}} \text{Aromatized product}

$$

Metal-Catalyzed Cyclotrimerization

Transition metal catalysts, such as nickel or cobalt, enable [2+2+2] cyclotrimerization of alkynes to form anthracene derivatives.

Procedure :

- Diyne Preparation : A diyne substrate (e.g., 15 ) is synthesized with substituents matching the target anthracene’s positions.

- Cyclotrimerization : CpCo(CO)₂ or Ni(cod)₂ catalyzes the reaction with bis(trimethylsilyl)acetylene (23 ) at 120°C, forming a trisubstituted cyclohexadiene.

- Desilylation and Aromatization : Halodesilylation with Cl₂ or Br₂, followed by DDQ oxidation, yields halogenated anthracenes.

- Carboxylic Acid Functionalization : The benzoic acid group is appended via Ullmann coupling or carboxylation.

Yield : 61–85% for halogenated derivatives.

Example :

$$

\text{Diyne + Bis(TMS)acetylene} \xrightarrow{\text{CpCo(CO)₂}} \text{TMS-substituted product} \xrightarrow{\text{Cl₂}} \text{Chlorinated anthracene}

$$

Mohanakrishnan’s Annulation Protocol

Mohanakrishnan’s group developed ZnBr₂-mediated annulation of 1,2-diarylmethine dipivalates (83a ) for anthracene synthesis.

Procedure :

- Dipivalate Synthesis : Asymmetric 1,2-diarylmethine dipivalates are prepared via pivaloylation of diarylmethanols.

- Cyclization : ZnBr₂ in dichloromethane at 25°C induces regioselective annulation, forming the anthracene skeleton.

- Hydrolysis : The pivaloyl groups are removed under acidic conditions.

- Carboxylation : The benzoic acid moiety is introduced via Friedel-Crafts acylation followed by oxidation.

HBr/AcOH-Mediated Cyclization

An alternative to ZnBr₂, HBr in acetic acid facilitates cyclization of 1,2-diarylmethine diols (83b ).

Procedure :

- Diol Preparation : 1,2-Diarylmethine diols are synthesized by reducing corresponding diketones.

- Acid-Catalyzed Cyclization : HBr/AcOH promotes dehydration and cyclization at 60°C for 8 hours.

- Aromatization and Functionalization : Similar to previous methods, DDQ oxidation and carboxylation complete the synthesis.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bradsher Cyclodehydration | BF₃·OEt₂, DDQ | 80–100°C, 6–12h | 75–93 | High yield, scalability | Requires harsh acids |

| Metal-Catalyzed | CpCo(CO)₂, Cl₂ | 120°C, inert atm | 61–85 | Modular halogenation | Costly catalysts |

| Mohanakrishnan Annulation | ZnBr₂, dipivalates | 25°C, 2h | 89–94 | Mild conditions, regioselective | Multi-step substrate prep |

| HBr/AcOH Cyclization | HBr, AcOH | 60°C, 8h | 71–94 | Simple setup, inexpensive | Moderate yields |

化学反应分析

反应类型: CD367 经历各种生化相互作用而不是传统的化学反应。 它以钙依赖性方式与甘露糖和岩藻糖等碳水化合物结合,并与 N-乙酰葡萄糖胺弱相互作用 .

常用试剂和条件: 钙离子的存在促进了 CD367 与碳水化合物的相互作用。 结合在生理条件下发生,通常在 pH 约为 7.4 的缓冲溶液中进行 .

形成的主要产物: CD367 相互作用的主要结果是免疫反应的调节。 与配体结合后,CD367 可以抑制 B 细胞受体介导的钙动员和蛋白质酪氨酸磷酸化 .

科学研究应用

Therapeutic Applications

Chronic Obstructive Pulmonary Disease (COPD) Treatment

Recent studies have explored the efficacy of AM580 in treating COPD. In a study involving adiponectin-deficient mice, AM580 was administered to assess its impact on alveolar regeneration. The results indicated a significant reduction in alveolar wall destruction compared to control groups, suggesting its potential as a therapeutic agent for COPD management .

Cancer Treatment

AM580 has been studied for its effects on various cancer cell lines. It has shown promise in inhibiting tumor proliferation by modulating RAR signaling pathways. Specifically, it reduces the levels of RARγ while activating RARβ, which is crucial for regulating gene expression related to cancer cell differentiation and proliferation . Additionally, AM580 has been noted to suppress endometrial cancer cell growth, indicating its potential utility in gynecological oncology .

Biological Research Applications

Gene Expression Studies

As a retinoid derivative, AM580 is employed in gene expression studies particularly concerning leukemia and other hematological malignancies. It facilitates the differentiation of promyelocytic leukemia cells by activating specific RAR pathways. This property makes it a valuable tool for researchers investigating the molecular mechanisms underlying leukemia and potential therapeutic interventions .

Immunomodulation

AM580 has demonstrated immunomodulatory effects by inducing cytokine production such as IL-4, IL-5, and IL-13 while inhibiting pro-inflammatory cytokines like IL-12 and IFN-γ. This dual action positions AM580 as a candidate for further research into therapies aimed at modulating immune responses in various diseases .

Study on Alveolar Regeneration

A significant case study focused on the use of AM580 in adiponectin-deficient mice models of COPD showed that treatment with AM580 led to notable improvements in alveolar structure and function. The study measured parameters such as lung volume and alveolar wall integrity over six months, providing compelling evidence of its therapeutic potential .

Research on Cancer Cell Lines

In vitro studies have demonstrated that AM580 can significantly inhibit the proliferation of endometrial cancer cells through its action on RAR pathways. This research highlights its potential application not only in hematological cancers but also in solid tumors .

作用机制

CD367 作为受体发挥作用,与病原体或细胞表面上的特定碳水化合物结合。这种结合触发细胞内信号通路,调节免疫反应。CD367 在其胞质结构域中包含一个免疫受体酪氨酸基抑制基序,该基序募集 SHP-1 和 SHP-2 等磷酸酶。 这些磷酸酶抑制信号通路,导致免疫细胞活化和细胞因子产生的抑制 .

类似化合物:

- CLEC4A (C 型凝集素结构域家族 4 成员 A)

- CLEC4C (C 型凝集素结构域家族 4 成员 C)

- CLEC7A (C 型凝集素结构域家族 7 成员 A)

比较: CD367 在结合多种碳水化合物和抑制免疫反应方面的能力是独一无二的。虽然其他 C 型凝集素受体,如 CLEC4A 和 CLEC4C,也与碳水化合物结合,但它们具有不同的配体特异性和功能。

相似化合物的比较

Table 1: Structural Features and Receptor Affinities

| Compound Name (Full IUPAC) | Core Structure | Receptor Selectivity | Key Functional Groups |

|---|---|---|---|

| 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid (TTAB) | Anthracene + benzoic acid | RARγ > RARα/β | Anthracenyl, carboxylic acid |

| TTNPB (4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid) | Naphthalene + propenyl bridge | Pan-RAR agonist | Naphthalenyl, propenyl substituent |

| Am80 (4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid) | Naphthalene + carbamoyl | RARα/β-selective | Carbamoyl group |

| CD2314 (2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-4-thiophene carboxylic acid) | Anthracene + thiophene | RAR/RXR dual activity | Thiophene ring |

| SR11217 (4-[1-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-methylpropenyl]benzoic acid) | Naphthalene + propenyl | RXR-selective | Methylpropenyl group |

Structural Insights :

- TTAB ’s anthracenyl group confers rigidity and enhanced RARγ binding compared to naphthalenyl-based analogs like TTNPB .

- Am80 and Am580 differ in substituents (carbamoyl vs. carboxamido), influencing RARα specificity .

- CD2314 ’s thiophene ring enables dual RAR/RXR modulation, unlike TTAB’s RAR-specific activity .

Pharmacological Efficacy in Cancer Models

Table 2: Antiproliferative Potency and Mechanisms

Mechanistic Highlights :

- TTAB ’s low nM potency in ME180 cells correlates with its resistance to metabolic degradation and strong RARγ binding .

- TTNPB’s pan-RAR activity drives differentiation in teratocarcinoma but shows lower efficacy in leukemia models compared to Am580 .

- Am580 ’s carboxamido group enhances RARα specificity, making it a tool compound for subtype-selective studies .

Therapeutic Synergy and Clinical Potential

- TTAB + SR11217: Combined RAR/RXR activation in ME180 cells increases transcription of RARβ-responsive genes by 2.5-fold compared to monotherapy .

- TTAB + IFN-α : Reduces ME180 proliferation by 80% at suboptimal doses (0.1 nM TTAB + 100 U/mL IFN-α) .

- TTNPB Derivatives : 3-methyl-TTNPB exhibits divergent activity (inactive in F9 cells but potent in HL-60), underscoring structure-context dependencies .

生物活性

4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid, also known as AM580 or 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid, is a synthetic retinoid derivative that has garnered attention for its biological activities. This compound primarily functions as a selective agonist for the retinoic acid receptor alpha (RARα), influencing various biological processes including gene expression and cell differentiation.

- Molecular Formula : C22H25NO3

- Molecular Weight : 351.44 g/mol

- Melting Point : 265-267 °C

- Solubility : Soluble in DMSO (20 mg/ml) and ethanol (10 mg/ml)

- Stability : Stable for 2 years under proper storage conditions at -20 °C

AM580 acts as a selective RARα agonist with varying efficacy across different retinoic acid receptors:

- EC50 Values :

- RARα: 0.3 nM

- RARβ: 8.6 nM

- RARγ: 13 nM

This selectivity allows AM580 to induce specific cellular responses such as differentiation and proliferation inhibition in various cancer cell lines.

Gene Expression Modulation

AM580 has been shown to significantly modulate gene expression related to immune responses and differentiation:

- Cytokine Induction : It induces the production of IL-4, IL-5, and IL-13 while inhibiting IL-12 and IFNγ synthesis.

- Cell Differentiation : The compound enhances granulocyte maturation in promyelocytic leukemia cell lines (e.g., NB4 cells) and has been noted to have over seven times the activity of retinoic acid in promoting cell differentiation in vitro .

Anti-Cancer Properties

Research indicates that AM580 can suppress tumor proliferation:

- In endometrial cancer cells, AM580 inhibits proliferation by downregulating RARγ levels and activating RARβ pathways .

- In a study on chronic obstructive pulmonary disease (COPD), AM580 was evaluated for its potential to promote alveolar repair in adiponectin-deficient mice models .

Study on Leukemia Cell Lines

In an experimental setup using NB4 promyelocytic leukemia cells:

- AM580 treatment resulted in enhanced differentiation and apoptosis of leukemic cells.

- The mechanism involved increased expression of genes associated with granulocyte maturation.

COPD Model Study

A study focused on the effects of AM580 on a COPD model demonstrated:

- Significant improvement in alveolar repair processes.

- The potential to mitigate symptoms similar to those observed in human COPD cases .

Summary Table of Biological Activities

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。